molecular formula C8H15N3O B11738061 2-{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol

2-{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol

Cat. No.: B11738061
M. Wt: 169.22 g/mol
InChI Key: RRTVWSNZKDISIO-UHFFFAOYSA-N
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Description

2-{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol typically involves the reaction of 1,3-dimethyl-5-aminomethylpyrazole with ethylene oxide under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or ethanol to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the compound can interact with cellular pathways, influencing various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C8H15N3O

Molecular Weight

169.22 g/mol

IUPAC Name

2-[(2,5-dimethylpyrazol-3-yl)methylamino]ethanol

InChI

InChI=1S/C8H15N3O/c1-7-5-8(11(2)10-7)6-9-3-4-12/h5,9,12H,3-4,6H2,1-2H3

InChI Key

RRTVWSNZKDISIO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)CNCCO)C

Origin of Product

United States

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